molecular formula C14H20N6O2S B2488958 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide CAS No. 2202168-72-5

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide

Cat. No. B2488958
M. Wt: 336.41
InChI Key: ORQCJMAZLNCYKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolopyridazine derivatives involves the reaction of sulfamoylalkyloxy groups with various compounds to produce molecules with potent activities. For instance, Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides with significant anti-asthmatic activities, indicating the potential for similar synthetic approaches in producing N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Kuwahara et al., 1997).

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives, similar to the compound , has been extensively studied. For example, Sallam et al. (2021) synthesized and performed structural analysis on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, employing techniques like X-ray diffraction, elucidating the intricate molecular structure that could be comparable to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Sallam et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of triazolopyridazines are highlighted in the literature through various chemical reactions. Oishi et al. (1987) discussed the reactions of triazolopyridazines with carbanions and enamines, leading to the formation of substituted derivatives, showcasing the compound's versatile reactivity (Oishi et al., 1987).

Physical Properties Analysis

The physical properties of triazolopyridazine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The study by Sallam et al. (2021) provides insights into these properties through detailed analyses, offering a basis for the physical properties of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehending the compound's applications and safety. Studies such as that by Oishi et al. (1987) provide valuable information on the chemical behavior of triazolopyridazines, which can be extrapolated to understand the chemical properties of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Oishi et al., 1987).

Scientific Research Applications

Anti-Asthmatic Activities

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, closely related to the compound , were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, specifically those with a cycloalkylidene group, demonstrated potent anti-asthmatic activity. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar to the compound , has shown that these compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture for weed control (Moran, 2003).

Metabolism in Plants

A study on the metabolism of flumetsulam, a compound structurally related to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide, in wheat, corn, and barley revealed hydroxylation and glucose conjugation pathways. This research provides insights into how similar compounds may be metabolized in various plant species (Frear et al., 1993).

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-18(23(2,21)22)11-8-19(9-11)13-7-6-12-15-16-14(20(12)17-13)10-4-3-5-10/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJMAZLNCYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide

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